2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Asymmetric catalysis Chiral ligand design Enantioselective addition

2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride (CAS 1212069-96-9) is a chiral piperidine derivative bearing a carboxylic acid functional group, supplied as the hydrochloride salt for enhanced aqueous solubility and handling. The compound features a cis-configured, meso-like (2R,6S) substitution pattern on the piperidine ring, distinguishing it from both the achiral (R,S) isomer and the chiral (R,R)/(S,S) enantiomeric pair.

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
Cat. No. B12630469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride
Molecular FormulaC9H18ClNO2
Molecular Weight207.70 g/mol
Structural Identifiers
SMILESCC1CCCC(N1CC(=O)O)C.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-7-4-3-5-8(2)10(7)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+;
InChIKeyXJIQLNJMAMHKAQ-KVZVIFLMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride: Chiral Building Block for Stereochemically Demanding Pharmaceutical Synthesis


2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride (CAS 1212069-96-9) is a chiral piperidine derivative bearing a carboxylic acid functional group, supplied as the hydrochloride salt for enhanced aqueous solubility and handling . The compound features a cis-configured, meso-like (2R,6S) substitution pattern on the piperidine ring, distinguishing it from both the achiral (R,S) isomer and the chiral (R,R)/(S,S) enantiomeric pair [1]. This specific stereochemistry confers a rigid chair conformation with one methyl group oriented axially and the other equatorially, creating a unique steric environment that translates into differential reactivity and stereochemical outcomes when employed as a pharmaceutical intermediate or chiral auxiliary .

Why 2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride Cannot Be Replaced by Generic Piperidine-Acetic Acid Analogs


Generic piperidin-1-yl-acetic acid hydrochloride (CAS 3235-68-5), lacking the 2,6-dimethyl substitution, adopts a freely interconverting chair conformation with minimal steric bias, rendering it incapable of imparting stereochemical control in asymmetric transformations [1]. Conversely, the achiral trans-(R,R)/(S,S) 2,6-dimethylpiperidine enantiomers introduce C2-symmetric chirality that generates opposing stereochemical induction relative to the cis-(2R,6S) scaffold, while the achiral cis-(R,S) form, though sharing the same relative configuration, lacks the enantiopurity needed for single-enantiomer drug intermediate synthesis [2]. The hydrochloride salt form of the target compound further provides a 5- to 10-fold improvement in aqueous solubility over the free base (free base: ≤5 mg/mL; HCl salt: ≥50 mg/mL, estimated from in-class piperidine-acetic acid salt behavior), enabling direct use in aqueous reaction media without additional salt-formation steps .

Quantitative Differentiation Evidence for 2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride Against Closest Analogs


cis-2,6-Dimethylpiperidine-Containing Chiral Ligand Delivers 92% Mean Enantiomeric Excess in Asymmetric Diethylzinc Addition vs. Unsubstituted Piperidine Baseline

In a direct head-to-head comparison of polymer-supported amino alcohol ligands for enantioselective diethylzinc addition to benzaldehyde, the cis-2,6-dimethylpiperidine-containing ligand (5c) significantly outperformed ligands bearing unsubstituted piperidine (5a) and N-methylpiperazine (5b). When extended to fourteen representative aromatic and aliphatic aldehydes (8a–n), the cis-2,6-dimethylpiperidine-based resin afforded (S)-1-substituted 1-propanols with a mean enantiomeric excess of 92% [1]. This demonstrates that the (2R,6S)-dimethylpiperidine scaffold provides a unique steric environment that is not replicable by simpler piperidine or piperazine analogs.

Asymmetric catalysis Chiral ligand design Enantioselective addition

cis-2,6-Dimethylpiperidine Moiety in B1 Bradykinin Receptor Antagonist Demonstrates 13.4 nM Binding Affinity (Ki)

A compound incorporating the (2R,6S)-2,6-dimethylpiperidin-1-yl substituent, ((R)-N-((R)-7-(((2R,6S)-2,6-dimethylpiperidin-1-yl)...), exhibited a Ki of 13.4 nM against the human B1 bradykinin receptor [1]. This binding affinity places it among potent non-peptide B1 antagonists, with selectivity over the constitutively expressed B2 receptor being a key differentiator. While direct comparative data for alternative stereoisomeric forms at this specific scaffold are not publicly available, the enantioselective binding of G protein-coupled receptors to chiral piperidine-containing ligands supports the necessity of single-isomer (2R,6S) intermediates [2].

Bradykinin receptor antagonism G protein-coupled receptor Inflammation and pain

Thermochemical Stability Differentiation of cis-2,6-Dimethylpiperidine vs. Monomethyl- and Unsubstituted Piperidine Analogs

Standard molar enthalpies of formation for 2,6-dimethylpiperidine, determined experimentally and computationally, reveal significant differences in ring stability and conformational behavior compared to 1-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine [1]. The cis-2,6-dimethyl substitution pattern imposes a chair conformation with distinct axial/equatorial methyl dispositions, creating a steric environment quantified by the A-value (free energy difference between axial and equatorial conformers) of approximately 7.6 kJ/mol for the N-methyl group in N-methyl-cis-2,6-dimethylpiperidine [2]. This conformational rigidity is absent in the freely inverting unsubstituted piperidine ring and is distinct from the trans-(R,R) isomer where both methyl groups adopt equivalent equatorial orientations.

Conformational analysis Thermochemistry Methyl group effect

Synthesis Purity Advantage: Target Compound Available at 98% Purity vs. 95% for Generic Unsubstituted and Racemic Piperidine-Acetic Acid Analogs

Commercially available 2-((2R,6S)-2,6-dimethylpiperidin-1-yl)acetic acid hydrochloride is supplied at 98% purity (Leyan Product No. 1672609) , whereas generic piperidin-1-yl-acetic acid hydrochloride and racemic 2,6-dimethylpiperidine-acetic acid analogs are typically supplied at 95% purity [1]. This 3-percentage-point purity difference corresponds to a reduction in total impurity burden from 5% to 2%, a factor of 2.5× improvement that is critical for pharmaceutical intermediate applications under ICH Q3A guidelines, where unidentified impurities must be controlled below the 0.10% (or 1.0 mg/day) qualification threshold.

Chemical purity Procurement specification Pharmaceutical intermediate quality

Procurement-Relevant Application Scenarios for 2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride


Asymmetric Synthesis of Chiral Alcohols via Diethylzinc Addition

Based on the demonstrated 92% mean enantiomeric excess achieved with cis-2,6-dimethylpiperidine-containing ligands in diethylzinc addition to aldehydes [1], procurement of 2-((2R,6S)-2,6-dimethylpiperidin-1-yl)acetic acid hydrochloride as a ligand precursor or chiral auxiliary scaffold is directly indicated for medicinal chemistry groups optimizing stereoselective C–C bond-forming reactions. The carboxylic acid handle enables facile conjugation to solid supports or further derivatization into amino alcohol ligands.

Synthesis of Stereochemically Defined GPCR-Targeted Drug Candidates

The 13.4 nM B1 bradykinin receptor binding affinity observed for a compound incorporating the (2R,6S)-2,6-dimethylpiperidin-1-yl fragment [2] validates this building block for structure-activity relationship (SAR) campaigns targeting G protein-coupled receptors where stereochemistry at the piperidine ring influences pharmacophore presentation. The hydrochloride salt enables direct use in amide coupling and reductive amination reactions without additional activation steps.

Pharmaceutical Intermediate Requiring High Purity for CMC Documentation

The 98% commercial purity specification of the target compound, compared to 95% for racemic or unsubstituted piperidine-acetic acid analogs , makes it the preferred choice for process chemistry groups preparing materials under ICH Q3A guidelines. The 2.5× lower unspecified impurity burden reduces the number of impurities requiring individual toxicological qualification, accelerating regulatory filing timelines.

Conformational Probe and Stereochemical Model System Development

The thermochemically validated conformational rigidity of the cis-2,6-dimethylpiperidine scaffold (ΔfH° data and A-value of ~7.6 kJ/mol) [3] supports the use of this compound in physical organic chemistry studies investigating steric and stereoelectronic effects in nitrogen heterocycles. The acetic acid tether provides a spectroscopic handle for probing conformational dynamics by NMR or computational chemistry.

Quote Request

Request a Quote for 2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.